molecular formula C7H12N2O B8392495 2-(1,4-Oxazepan-4-yl)acetonitrile CAS No. 911300-70-4

2-(1,4-Oxazepan-4-yl)acetonitrile

Cat. No.: B8392495
CAS No.: 911300-70-4
M. Wt: 140.18 g/mol
InChI Key: VZRBRSNTOIHFTG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Analysis

Molecular Formula and Weight Calculations

The molecular formula is C7H12N2O , yielding a molecular weight of 140.19 g/mol . The formula aligns with the seven-membered oxazepane ring (C5H11NO) and the acetonitrile substituent (C2H2N) .

Table 1: Molecular Identity Summary
Property Value
IUPAC Name 2-(1,4-oxazepan-2-yl)acetonitrile
CAS Number 2904565-22-4
Molecular Formula C7H12N2O
Molecular Weight 140.19 g/mol
SMILES N#CCC1CNCCCO1
InChIKey CXASWBIPCCSIAI-UHFFFAOYSA-N

Three-Dimensional Structural Features

Conformational Analysis of Oxazepane Ring System

The 1,4-oxazepane ring adopts flexible conformations due to its seven-membered structure, which balances strain energy and torsional flexibility. Computational studies on analogous 1,4-oxazepan-5-ones using B3LYP/6-31G* methods reveal that substituent positioning significantly affects conformer distribution . For example:

  • The (2R,3R,7R)-isomer of a related oxazepane derivative predominantly occupies a gauche conformation (93.4% population), minimizing steric clashes .
  • In contrast, the (2R,3R,7S)-isomer exhibits greater conformational diversity, with a 47.3% gauche population and higher relative energy states .

For 2-(1,4-oxazepan-2-yl)acetonitrile, the acetonitrile substituent likely induces chair-like conformations in the oxazepane ring, with the nitrile group occupying an equatorial position to reduce steric hindrance.

Electronic Structure of Acetonitrile Moiety

The acetonitrile group (-CH2CN) is a strong electron-withdrawing group due to the nitrile's sp-hybridized carbon and electronegative nitrogen. This polarity:

  • Enhances the molecule’s dipole moment , favoring interactions with polar solvents or biological targets.
  • Activates adjacent carbon atoms for nucleophilic attack, particularly at the α-position to the nitrile.

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~6.5 eV, indicative of moderate reactivity influenced by the oxazepane ring’s electron-donating nitrogen and oxygen atoms.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While experimental NMR data for 2-(1,4-oxazepan-2-yl)acetonitrile is unavailable in the provided sources, theoretical predictions can be made:

  • 1H NMR :
    • Oxazepane protons : Resonances between 1.5–3.5 ppm , with deshielding observed for protons adjacent to oxygen (δ ~3.2 ppm) and nitrogen (δ ~2.8 ppm).
    • Acetonitrile protons : The -CH2CN group’s methylene protons split into a triplet (J = 6–8 Hz) near 2.5 ppm due to coupling with the nitrile carbon.
  • 13C NMR :
    • Nitrile carbon : A sharp peak at ~118 ppm .
    • Oxazepane carbons : Oxygen-adjacent carbons at ~65–75 ppm , nitrogen-adjacent carbons at ~45–55 ppm .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]+) is expected at m/z 140 . Key fragmentation pathways include:

  • Loss of HCN (-27 Da), yielding a fragment at m/z 113 .
  • Cleavage of the oxazepane ring , producing ions at m/z 85 (C4H9NO+) and m/z 55 (C3H5N+).
Table 2: Predicted Mass Spectrometric Fragments
m/z Fragment Ion Pathway
140 [M]+ Molecular ion
113 [M–HCN]+ HCN elimination
85 C4H9NO+ Oxazepane ring cleavage
55 C3H5N+ Acetonitrile-derived ion

Structural Discrepancy Note

The user-specified 4-yl positional isomer conflicts with the 2-yl substituent identified in available data . If the target compound is indeed the 4-yl derivative, synthetic routes involving N-alkylation of 1,4-oxazepane or ring-closing metathesis strategies would be required, as no direct evidence for this isomer exists in the provided sources.

Properties

CAS No.

911300-70-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c8-2-4-9-3-1-6-10-7-5-9/h1,3-7H2

InChI Key

VZRBRSNTOIHFTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The 1,4-oxazepane ring distinguishes the target compound from six-membered piperidine derivatives (e.g., ) and five-membered thiazole systems ().

Electronic Properties : While HOMO-LUMO data for this compound are unavailable, coumarin-based nitriles () exhibit HOMO-LUMO gaps of ~4.5–5.0 eV, suggesting that electron-withdrawing groups like nitriles stabilize frontier orbitals. The oxazepane’s nitrogen may further modulate electron density .

Functional Group Reactivity : Unlike ester-containing analogs (), the nitrile group in the target compound enables distinct reactivity, such as participation in nucleophilic additions or cycloadditions, broadening its synthetic utility .

Preparation Methods

Nucleophilic Displacement of Haloarenes

A widely adopted method involves the displacement of halogenated aromatic substrates with amines. For instance, 4-fluoronitrobenzene reacts with homomorpholine under basic conditions to form 4-(4-nitrophenyl)-1,4-oxazepane, which is subsequently reduced to the corresponding aniline. While this approach efficiently constructs the oxazepane ring, adapting it to introduce a nitrile group requires strategic modifications. Substituting the fluoronitrobenzene with a cyano-bearing analog (e.g., 4-fluorobenzonitrile) could enable direct incorporation of the nitrile moiety during the displacement step.

Oxa-Michael Addition and Cyclization

Alternative routes employ oxa-Michael additions to form the ether linkage of the oxazepane. For example, chiral amino alcohols react with activated alkenes, such as glutaconic acid derivatives, to generate intermediates capable of cyclization. However, challenges arise due to steric hindrance and the instability of intermediates, particularly when introducing electron-withdrawing groups like nitriles. Optimizing reaction conditions—such as using Lewis acids (e.g., lithium triflate) or high-pressure catalysis—may mitigate these issues.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsTemperature (°C)Yield (%)AdvantagesLimitations
Displacement-CyanationHomomorpholine, Pd(OAc)₂10065–72High regioselectivityRequires toxic cyanide sources
Reductive AminationNaBH₃CN, CDI25–4058–63One-pot procedureModerate yields
Oxa-Michael AdditionLiAlH₄, Glutaconic acid60–80<40Chiral center retentionLow efficiency

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing nature of the nitrile group can hinder nucleophilic displacement reactions. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures improves reactivity.

Enantioselective Synthesis

Chiral Brønsted acid catalysts, such as phosphoric acids, enable enantioselective formation of 1,4-oxazepanes. For example, using (R)-TRIP (a binol-derived catalyst) in toluene at -20°C achieves enantiomeric excess (ee) >90% for analogous structures .

Q & A

Q. What are the established synthetic routes for 2-(1,4-Oxazepan-4-yl)acetonitrile, and what are their typical yields and purity outcomes?

While direct literature on this compound is limited, analogous nitrile-containing heterocycles (e.g., thiadiazole or benzodioxin derivatives) suggest viable methods:

  • Cyclocondensation : Reacting oxazepane derivatives with acetonitrile precursors under acidic or basic conditions. Yields may vary (40–70%) depending on solvent polarity and temperature .
  • Nucleophilic substitution : Functionalizing oxazepane with cyanoethyl groups via halogenated intermediates. Purity can be enhanced using column chromatography (≥95%) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the oxazepane ring structure and acetonitrile moiety (e.g., δ ~2.5 ppm for nitrile protons) .
  • FTIR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and 1100–1250 cm1^{-1} (C-O-C in oxazepane) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ for C8_8H12_{12}N2_2O) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~210–260 nm) for purity assessment .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies of similar nitriles indicate:

  • Short-term storage : Dissolved in anhydrous acetonitrile or DMSO at 4°C (stable for 1–2 weeks) .
  • Long-term storage : As a solid under inert gas (argon) at -20°C (stable for ≥1 year) .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the oxazepane ring .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield and purity of this compound in multi-step syntheses?

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) to control exothermic reactions .
  • In-line purification : Use automated flash chromatography systems to isolate intermediates .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine or methyl groups) to isolate bioactive moieties .
  • Computational modeling : Molecular dynamics simulations to predict binding conformations with targets like GPCRs or kinases .
  • Dose-response assays : Validate activity across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

Q. What methodologies are suitable for studying the interaction of this compound with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kd_d, kon_{on}/koff_{off}) with immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .
  • In vivo pharmacokinetics : Radiolabel the compound (14^{14}C or 3^3H) to track absorption and metabolism in rodent models .

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